[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol
CAS No.: 1084896-52-5
Cat. No.: VC21112590
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1084896-52-5 |
|---|---|
| Molecular Formula | C12H23NO5 |
| Molecular Weight | 261.31 g/mol |
| IUPAC Name | [(2S,3S,4aR,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol |
| Standard InChI | InChI=1S/C12H23NO5/c1-11(15-3)12(2,16-4)18-10-8(7-14)5-13-6-9(10)17-11/h8-10,13-14H,5-7H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 |
| Standard InChI Key | LBTYPGPLIYRPER-JCIQBVFBSA-N |
| Isomeric SMILES | C[C@]1([C@@](O[C@@H]2[C@H](CNC[C@H]2O1)CO)(C)OC)OC |
| SMILES | CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC |
| Canonical SMILES | CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
The compound [(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro- dioxino[2,3-c]pyridin-8-yl]methanol is a structurally complex organic molecule with multiple stereocenters. It is uniquely identified in chemical databases through several standardized identifiers. Table 1 presents the key identifiers for this compound.
Table 1: Chemical Identifiers
The compound's CAS Number (1084896-52-5) serves as its unique registry identifier in the Chemical Abstracts Service database, providing a standardized method for referencing this specific chemical entity in scientific literature and regulatory documentation.
Chemical Structure Representation
The structure of this compound can be represented through various notations that encode its connectivity and three-dimensional arrangement. These representations are crucial for computational chemistry, database searches, and structure-activity relationship studies. Table 2 provides the standardized chemical structure notations for this compound.
Table 2: Chemical Structure Notations
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H23NO5/c1-11(15-3)12(2,16-4)18-10-8(7-14)5-13-6-9(10)17-11/h8-10,13-14H,5-7H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 |
| Standard InChIKey | LBTYPGPLIYRPER-JCIQBVFBSA-N |
| Isomeric SMILES | C[C@]1(C@@(C)OC)OC |
| Canonical SMILES | CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC |
These notations provide machine-readable representations of the compound's structure, with the InChI string encoding complete structural information including stereochemistry, and the InChIKey offering a fixed-length identifier suitable for database searching and web applications.
Structural Characteristics
Functional Groups and Molecular Architecture
The compound features a complex heterocyclic structure with multiple functional groups that contribute to its chemical behavior and potential biological activity. The core structure contains a dioxino[2,3-c]pyridine system, which is partially hydrogenated at positions 4a,5,6,7,8,8a. This creates a fused ring system with specific stereochemical configurations at multiple centers.
Key functional groups present in the molecule include:
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Two methoxy groups (-OCH₃) at positions 2 and 3
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Two methyl substituents at positions 2 and 3
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A hydroxymethyl group (-CH₂OH) at position 8
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A tertiary amine as part of the pyridine ring
The presence of these diverse functional groups contributes to the compound's potential for intermolecular interactions, including hydrogen bonding through the hydroxyl group and dipole-dipole interactions through the methoxy groups and nitrogen atom.
Stereochemistry
The stereochemical configuration of this compound is particularly significant, as indicated by the specific stereodescriptors in its name: (2S,3S,4Ar,8R,8aR). These designations represent the absolute configuration at five stereocenters within the molecule. The spatial arrangement of substituents at these stereocenters is critical for the compound's three-dimensional structure and potential biological activity.
The specific stereocenters with their configurations are:
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Position 2: S configuration
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Position 3: S configuration
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Position 4a: R configuration
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Position 8: R configuration
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Position 8a: R configuration
This defined spatial arrangement significantly impacts how the molecule interacts with enzymes or receptors in biological systems, potentially affecting binding affinity and specificity. The presence of five stereocenters indicates that this compound represents one specific isomer among 32 possible stereoisomers (2^5), highlighting the importance of stereoselective synthesis for its preparation.
Physical and Chemical Properties
Physical Characteristics
While specific physical property data for [(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro- dioxino[2,3-c]pyridin-8-yl]methanol is limited in the available literature, some properties can be inferred based on its structure and by comparison with related compounds. The compound likely exists as a crystalline solid at room temperature due to its molecular weight and the presence of multiple functional groups capable of intermolecular interactions.
Drawing comparisons with structurally related compounds such as 4H-1,3-Dioxino[4,5-c]pyridine-5-methanol,2,2,8-trimethyl- (which shares the dioxino-pyridine core structure), we might expect certain physical properties as outlined in Table 3 .
Table 3: Estimated Physical Properties
| Property | Estimated Value | Basis |
|---|---|---|
| Physical State | Crystalline solid | Based on molecular weight and structure |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | Based on functional groups present |
| LogP | 1.0-2.0 | Estimated based on similar structures |
| Hydrogen Bond Donors | 2 (hydroxyl and amine groups) | Based on structural analysis |
| Hydrogen Bond Acceptors | 6 (O and N atoms) | Based on structural analysis |
These estimated properties suggest that the compound would likely have moderate lipophilicity and the capacity for multiple hydrogen bonding interactions, which could be relevant for its potential biological activities and pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of [(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro- dioxino[2,3-c]pyridin-8-yl]methanol is dictated by its functional groups. The compound contains several reactive sites:
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The primary alcohol (-CH₂OH) group can participate in oxidation reactions to form aldehydes or carboxylic acids, and can also undergo esterification or etherification.
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The tertiary amine in the pyridine ring can act as a base or nucleophile in various reactions, including alkylation or acylation.
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The methoxy groups (-OCH₃) may undergo cleavage under strong acidic conditions.
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The acetal linkages in the dioxino ring system are potentially susceptible to hydrolysis under acidic conditions.
These reactive sites make the compound versatile for chemical modifications, potentially allowing for the development of structural analogs with varied properties and functions.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for separating it from reaction mixtures during synthesis. Relevant chromatographic approaches include:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC using C18 columns would be suitable for analysis and purification.
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UV detection (typically at 210-280 nm) would be appropriate given the compound's structural features.
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment.
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Visualization could be achieved with UV light or with staining reagents such as ninhydrin (for the amine) or vanillin (general purpose).
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Chiral Chromatography:
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Given the compound's multiple stereocenters, chiral chromatography would be valuable for assessing stereochemical purity and potentially separating stereoisomers.
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